molecular formula C24H27N3O2 B5107263 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B5107263
M. Wt: 389.5 g/mol
InChI Key: MXGKDEDBOPETKV-UHFFFAOYSA-N
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Description

6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a complex organic compound that belongs to the class of carbazole derivatives

Preparation Methods

The synthesis of 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction involving aniline derivatives and cyclohexanone under acidic conditions.

    Amine Substitution: The final step involves the substitution of the amine group at the 1-position of the carbazole ring with the 4-phenylcyclohexyl group. This can be accomplished through a nucleophilic substitution reaction using appropriate amine derivatives and coupling agents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer effects.

    Materials Science: Carbazole derivatives, including this compound, are investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine include other carbazole derivatives with different substituents. These compounds may share some biological activities but differ in their potency, selectivity, and specific applications. Examples of similar compounds include:

    6-nitro-2-phenylquinazoline-4(3H)-one: Known for its antimicrobial and anticancer properties.

    1-(2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)ethyl)-3-phenylurea: Studied for its antibacterial and antifungal activities.

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications compared to other carbazole derivatives.

Properties

IUPAC Name

6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c28-27(29)19-13-14-22-21(15-19)20-7-4-8-23(24(20)26-22)25-18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-3,5-6,13-15,17-18,23,25-26H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGKDEDBOPETKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-])NC4CCC(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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